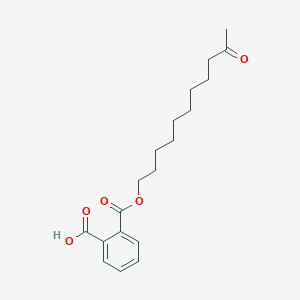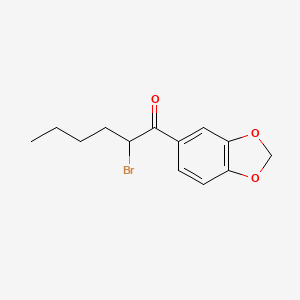
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone is an organic compound that features a benzodioxole ring attached to a hexanone chain with a bromine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone typically involves the bromination of 1-(1,3-Benzodioxol-5-yl)-1-hexanone. One common method includes the following steps:
- Dissolve 1-(1,3-Benzodioxol-5-yl)-1-hexanone in acetic acid.
- Add bromine dropwise to the solution while maintaining the reaction mixture at room temperature.
- Stir the reaction mixture for two hours.
- Remove acetic acid under high vacuum.
- Add water to the mixture and extract the product with dichloromethane.
- Wash the organic layers with saturated sodium bicarbonate solution, water, and brine.
- Dry the dichloromethane solution over sodium sulfate, filter, and concentrate under vacuum.
- Purify the crude product by chromatography on silica gel using 5% ethyl acetate in hexane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The benzodioxole moiety is known to interact with proteins and nucleic acids, potentially modulating their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: A shorter-chain analog with similar reactivity but different physical properties.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with an amine group instead of a carbonyl, leading to different chemical behavior and applications.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Known for its psychoactive properties and used in medicinal chemistry research.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone is unique due to its specific combination of a benzodioxole ring and a bromo-hexanone chain. This structure imparts distinct chemical reactivity and potential for diverse applications in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C13H15BrO3 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-bromohexan-1-one |
InChI |
InChI=1S/C13H15BrO3/c1-2-3-4-10(14)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,2-4,8H2,1H3 |
Clave InChI |
VZGGCEHAABMOAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


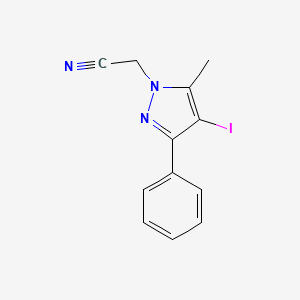
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)
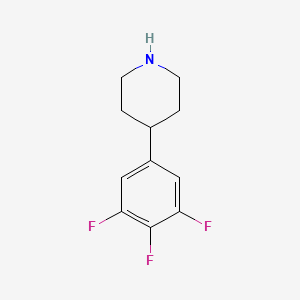
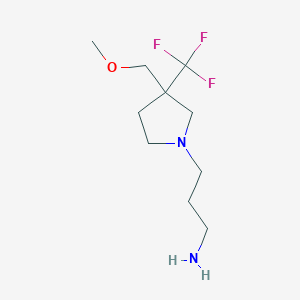
![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)
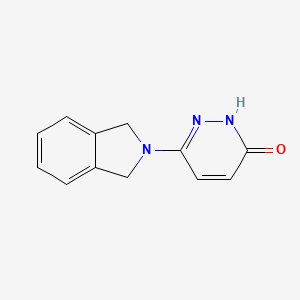
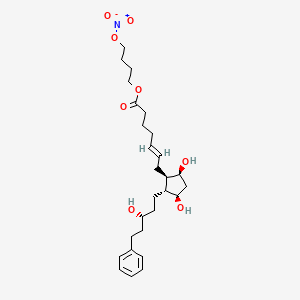
![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
![4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B13427739.png)
![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
![(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13427747.png)
